molecular formula C6H10BrNO B2941854 3-Bromo-1-ethylpyrrolidin-2-one CAS No. 110027-12-8

3-Bromo-1-ethylpyrrolidin-2-one

Cat. No. B2941854
CAS RN: 110027-12-8
M. Wt: 192.056
InChI Key: QMRGQOUTQLPNCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-1-ethylpyrrolidin-2-one is a chemical compound with the molecular formula C6H10BrNO and a molecular weight of 192.056 . It is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10BrNO/c1-2-8-4-3-5(7)6(8)9/h5H,2-4H2,1H3 . This indicates that the molecule consists of a pyrrolidin-2-one ring with a bromine atom at the 3rd position and an ethyl group at the 1st position.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Synthesis and Antimicrobial Activity

One study focuses on the synthesis of novel succinimide derivatives, including compounds structurally related to 3-Bromo-1-ethylpyrrolidin-2-one. These compounds demonstrated promising in vitro antifungal activities against several test fungi, highlighting their potential as novel fungicides. The research also employed density functional theory (DFT) calculations to study the structure-activity relationship (SAR) of these molecules, indicating the importance of the bromo derivative in antifungal efficacy (Cvetković et al., 2019).

Regioselective Synthesis

Another research effort described the regioselective synthesis of 2‐Imino‐1,3‐thiazolidin‐4‐ones by treating N‐(Anthracen‐9‐yl)‐N′‐ethylthiourea with bromoacetic acid derivatives. This study demonstrates the versatility of bromo derivatives in facilitating selective chemical reactions, which are crucial for developing specific organic compounds with potential pharmaceutical applications (Klika et al., 2002).

Electrochemical Applications

Research into the electrochemical generation and collision of emulsion droplets in bromide redox systems has also been reported. This work explores the use of 1-ethyl-1-methylpyrrolidinium bromide as a bromine-complexing agent, offering insights into the electrochemical behavior relevant to redox flow batteries. Such studies are critical for the development of energy storage technologies (Han et al., 2017).

Antipsychotic Agents

The potential antipsychotic properties of 5-substituted (−)-(S)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamides have been explored, highlighting the significance of the ethylpyrrolidin-2-one structure in developing new therapeutic agents. These compounds have shown high potency as inhibitors of [3H]spiperone binding in rat striatal membranes, suggesting their utility in investigating dopamine D-2 receptors (Högberg et al., 1990).

Enantioselective Approaches

A study on the highly enantioselective approach towards 2-substituted 3-bromopyrrolidines via amino-thiocarbamate catalyzed bromoaminocyclization demonstrates the potential of bromo derivatives in synthesizing enantioselective compounds. Such methodologies are fundamental in creating building blocks for further pharmaceutical development (Chen et al., 2012).

Safety and Hazards

The safety information for 3-Bromo-1-ethylpyrrolidin-2-one indicates that it has the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302, H315, H319, and H335, which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

properties

IUPAC Name

3-bromo-1-ethylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrNO/c1-2-8-4-3-5(7)6(8)9/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRGQOUTQLPNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(C1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

110027-12-8
Record name 3-bromo-1-ethylpyrrolidin-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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